
4-Isopropyl-1,4-cyclohexadien-1-YL methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring an isopropyl group and a methyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER typically involves the alkylation of 1,4-cyclohexadiene with isopropyl halides under basic conditions, followed by the introduction of the methyl ether group through a Williamson ether synthesis. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted ethers or other derivatives.
Applications De Recherche Scientifique
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The presence of the isopropyl and methyl ether groups can affect its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
4-ISOPROPYL-1,3-CYCLOHEXADIEN-1-YL METHANOL: This compound has a hydroxyl group instead of a methyl ether group, leading to different chemical properties and reactivity.
4-ISOPROPYL-1,5-CYCLOHEXADIEN-1-YL METHANOL: Similar structure but with a different position of the double bonds, affecting its stability and reactivity.
4-ISOPROPYLBENZYL ALCOHOL: A benzyl alcohol derivative with similar functional groups but an aromatic ring structure.
Uniqueness: 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
99180-72-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-methoxy-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,7-8H,5-6H2,1-3H3 |
Clé InChI |
PPTRLIZGYIOVAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CCC(=CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


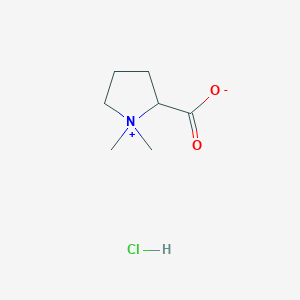
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
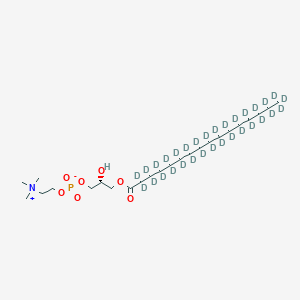
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
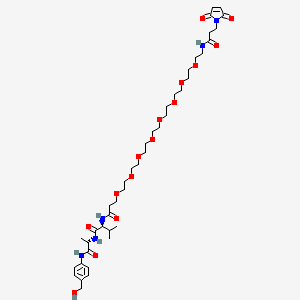
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)

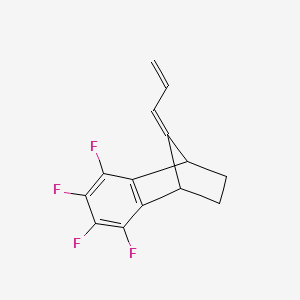

![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
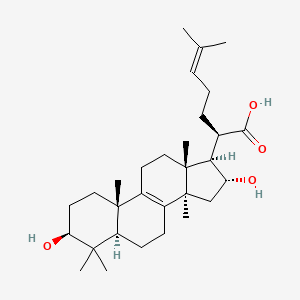
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
